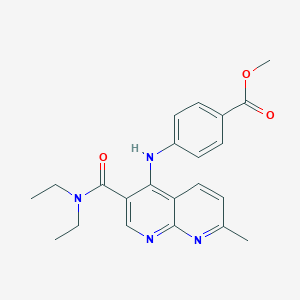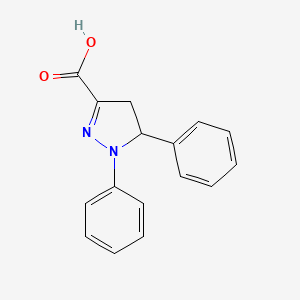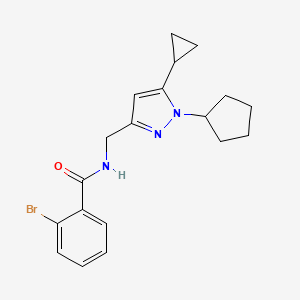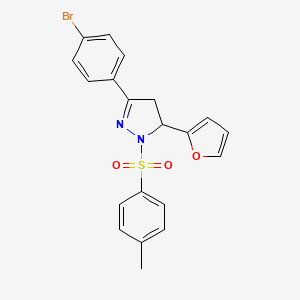![molecular formula C19H19N3O6S3 B2727227 2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 838253-02-4](/img/structure/B2727227.png)
2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . It has been synthesized based on molecular diversity and evaluated for its antiproliferative activity against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The pH was adjusted to 2–3 with 1 M HCl, stirred for 30 min, and the formed precipitate was filtered off to obtain 2-amino-4-chloro-7-cyclopentyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is an integral part of DNA and RNA .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 6-amino-2-thiouracil with aromatic aldehydes to afford azamethine derivatives. The formed azamethines underwent [4+2] cycloaddition with enaminones to form the corresponding condensed pyrimidines .Scientific Research Applications
Antioxidant and Anticancer Properties
The heterocyclic ring system of pyrido[2,3-d]pyrimidines serves as a privileged scaffold in medicinal chemistry. Researchers have synthesized derivatives of this compound and evaluated their biological activities . Notably:
Inhibition of TrmD Enzyme
Thieno[2,3-d]pyrimidine derivatives (similar to our compound) were the first series of inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae . TrmD plays a crucial role in tRNA modification, making it an attractive target for antimicrobial drug development.
Antitumor Effects
Piritrexim, a compound structurally related to our pyrimidine derivative, has shown good antitumor effects in animal models, particularly against carcinosarcoma . This highlights the potential for our compound in cancer therapy.
Anti-Inflammatory Effects
Researchers have explored pyrazolo[4,3-d]pyrimidine analogs with modifications similar to our compound. Incorporating a 3-morpholinopropan-1-amine moiety enhanced their anti-inflammatory effects . This suggests that our compound might also exhibit anti-inflammatory properties.
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
The future directions for this compound could involve further studies to evaluate its potential therapeutic effects against various diseases, given the wide range of pharmacological activities exhibited by pyrimidine derivatives . Additionally, structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological activity .
properties
IUPAC Name |
2-[2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S3/c1-5-28-18(27)12-7(2)9(4)30-16(12)20-10(23)6-29-19-21-14(24)11-8(3)13(17(25)26)31-15(11)22-19/h5-6H2,1-4H3,(H,20,23)(H,25,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLXJYWNLYZIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)


![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)

